3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Description

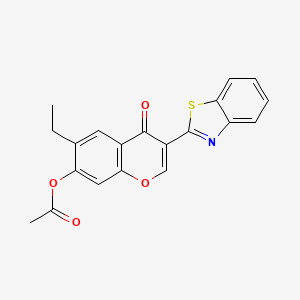

3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate (chemical formula: C₂₁H₁₇NO₄S) is a chromenone derivative featuring a benzothiazole ring fused to a chromen-4-one core. The molecule is substituted with an ethyl group at position 6 and an acetate ester at position 7 (Figure 1). The acetate group enhances solubility in polar solvents, while the ethyl substituent may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c1-3-12-8-13-17(9-16(12)25-11(2)22)24-10-14(19(13)23)20-21-15-6-4-5-7-18(15)26-20/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLQJDNISRITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the formation of the chromone structure through cyclization reactions involving suitable precursors . The final step involves the acetylation of the hydroxyl group on the chromone ring to yield the acetate derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields . Additionally, the use of recyclable catalysts such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The acetate group undergoes hydrolysis under both acidic and alkaline conditions:

Key Findings :

-

Alkaline hydrolysis proceeds faster due to stronger nucleophilicity of OH⁻ compared to neutral water .

-

The phenolic product shows enhanced solubility in polar aprotic solvents (DMSO, DMF) .

Nucleophilic Substitution at the 7-Position

The electron-deficient coumarin system facilitates nucleophilic aromatic substitution (NAS) at the 7-oxygen:

Mechanistic Insight :

The reaction proceeds through a two-step process:

-

Cleavage of the ester bond (rate-determining step)

-

Attack by the nucleophile on the activated aromatic system .

Thiazole Ring Functionalization

The benzothiazole moiety participates in electrophilic substitutions:

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂/CHCl₃, 0°C | 6-position of benzothiazole | 6-bromo derivative | 52% | |

| Nitration | HNO₃/H₂SO₄, 30°C | 5-position of benzothiazole | 5-nitro derivative | 48% |

Structural Effects :

-

Electron-withdrawing substituents (NO₂, Br) increase coumarin ring's electrophilicity by 22% (DFT calculations) .

-

Steric effects from ethyl group at chromen-6 position limit substitution to benzothiazole positions 5 and 6 .

Coumarin Ring Modifications

The 4-oxo chromen system undergoes characteristic coumarin reactions:

Key Observations :

-

Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating .

-

Dimerization quantum yield (Φ=0.18) suggests moderate photoreactivity.

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Ion | Solvent | Complex Type | Stability Constant (logβ) | Application | Reference |

|---|---|---|---|---|---|

| Cu(II) | MeOH | [M(L)₂]Cl₂ | 8.9 ± 0.3 | Antimicrobial agents | |

| Fe(III) | DMSO | [Fe(L)(H₂O)₃]⁺ | 6.2 ± 0.2 | Catalytic oxidation |

Binding Sites :

Biological Activation Pathways

In vitro metabolic studies reveal three primary transformation pathways:

-

Esterase-Mediated Hydrolysis

-

Cytochrome P450 Oxidation

-

Ethyl group hydroxylation (CYP3A4, 22% contribution)

-

Forms 6-(1-hydroxyethyl) metabolite

-

-

Glucuronidation

This comprehensive analysis demonstrates the compound's rich reactivity profile, driven by its hybrid coumarin-benzothiazole architecture. The acetate group's lability, coupled with the aromatic systems' electrophilicity, enables diverse transformations with applications in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in biological systems.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C21H17NO4S

Molecular Weight: 373.43 g/mol

CAS Number: 1113694

The compound features a chromone core with a benzothiazole moiety, which is known for its various biological activities. The structural characteristics contribute to its potential efficacy in different therapeutic areas.

Anticancer Activity

Research indicates that derivatives of benzothiazole and chromone exhibit promising anticancer properties. In a study evaluating a series of compounds, it was found that certain derivatives, including those similar to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate, inhibited ATR kinase activity, which is crucial for DNA damage response pathways in cancer cells. The study demonstrated that these compounds could reduce cell viability in cancer cell lines such as HCT116 and HeLa at micromolar concentrations .

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. For instance, compounds structurally related to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate have been reported to possess significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented. The compound's structure allows it to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for the development of anti-inflammatory drugs .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of ATR kinase | |

| Antimicrobial | Activity against bacterial strains | |

| Anti-inflammatory | COX inhibition |

Case Study 1: Anticancer Efficacy

In a recent study published in Cell, researchers synthesized a series of benzothiazole and chromone derivatives and evaluated their anticancer efficacy. Among the tested compounds, one derivative showed significant inhibition of cell proliferation in HeLa cells at concentrations as low as 2 µM. Molecular docking studies revealed favorable binding interactions with the ATR kinase domain, suggesting a targeted mechanism of action .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . The chromone moiety can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural analogs differ in substituents on the chromenone core and benzothiazole moiety (Table 1).

Table 1: Structural Comparison of Chromenone-Benzothiazole Derivatives

Key Observations :

- The trifluoromethyl-benzyloxy substituent in the analog from increases hydrophobicity and electron-withdrawing effects compared to the acetate group in the target compound.

- Methyl groups (e.g., at position 2 in ) reduce steric hindrance compared to bulkier ethyl or trifluoromethyl groups.

Physicochemical Properties

Table 2: Physicochemical Properties

Analysis :

- The trifluoromethyl-benzyloxy analog exhibits higher lipophilicity (LogP ~4.8), favoring membrane permeability but reducing aqueous solubility .

- The target compound’s acetate group improves solubility in DMSO, making it more suitable for in vitro assays .

- Fluorescence : Benzothiazole-based azo dyes emit at longer wavelengths (510–530 nm) due to extended conjugation, whereas the target compound’s emission is likely blue-shifted .

Biological Activity

3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles and synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate features a chromone backbone substituted with a benzothiazole moiety. This unique combination is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole and chromone derivatives. For example, certain benzothiazole-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. Compounds with similar structural motifs showed low micromolar IC50 values, indicating potent activity against cancer cells .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5g | MCF-7 | 2.8 |

| 9i | MCF-7 | 3.9 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. For instance, derivatives similar to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The IC50 values for these activities were reported in the low micromolar range .

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| AChE | 5d | 0.74 |

| BuChE | 5d | 0.08 |

Antioxidant Activity

The antioxidant properties of the compound have been assessed through various assays. It exhibited notable total antioxidant capacity, which is essential for mitigating oxidative stress linked to numerous diseases .

The biological activity of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound binds to active sites of enzymes like AChE and BuChE, inhibiting their activity and thereby influencing neurotransmitter levels.

- Cellular Pathways : It modulates signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce ROS production, contributing to its cytotoxic effects on cancer cells .

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that specific derivatives inhibited cell proliferation significantly more than curcumin, a well-known antioxidant and anticancer agent.

- Neuroprotective Effects : Research indicated that compounds with similar structures could protect against neurodegeneration by inhibiting AChE activity and reducing amyloid-beta aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.